molecular formula C9H10BrNO B1587405 4-bromo-N-ethylbenzamide CAS No. 41882-25-1

4-bromo-N-ethylbenzamide

Cat. No.: B1587405
CAS No.: 41882-25-1
M. Wt: 228.09 g/mol
InChI Key: JXFKDGIMTQHLIT-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylbenzamide is an organic compound with the molecular formula C₉H₁₀BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethylbenzamide typically involves the bromination of N-ethylbenzamide. One common method is as follows:

    Bromination of N-ethylbenzamide: N-ethylbenzamide is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the para position of the benzene ring.

    Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-ethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-ethyl-4-bromoaniline.

    Oxidation: Formation of 4-bromo-N-ethylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-ethylbenzamide is primarily explored for its potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Research indicates that benzamide derivatives, including this compound, may inhibit cancer cell proliferation. Studies have shown that such compounds can interfere with key metabolic pathways involved in tumor growth, particularly through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .
  • Neuropharmacological Effects : The compound's structure suggests potential interactions with serotonin receptors, which may position it as a candidate for treating mood disorders. Compounds with similar structures have demonstrated activity as serotonin receptor ligands, indicating a pathway for further exploration in neuropharmacology .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules:

  • Building Block for Drug Development : The compound can be modified to create various derivatives with enhanced pharmacological properties. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Synthesis of Specialty Chemicals : The compound is utilized in the synthesis of specialty chemicals, which can have applications in various industrial processes.

Biological Studies

The biological activity of this compound has been evaluated in several studies:

  • In Vitro Studies : Antitumor effects have been documented in various cancer cell lines, demonstrating significant inhibition of cell growth. For instance, related benzamide derivatives were found to exhibit potent cytotoxicity against breast and prostate cancer models .
  • Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in disease processes. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the ethyl group influences solubility and reactivity .

Case Studies

Several case studies highlight the applications and effects of this compound:

  • Anticancer Studies : A study evaluating related benzamide derivatives reported significant inhibition of cell growth across multiple cancer cell lines, suggesting a promising avenue for anticancer drug development .
  • Neuropharmacological Research : Investigations into similar compounds indicated their potential as selective serotonin receptor modulators, which could lead to advancements in treatments for mood disorders .
Compound NameAnticancer ActivityNeuropharmacological Potential
This compoundSignificantModerate
4-Bromo-N-methylbenzamideHighLow
4-Chloro-N-butylbenzamideModerateHigh

Mechanism of Action

The mechanism of action of 4-bromo-N-ethylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and the amide group can interact with biological targets, affecting their function. The ethyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-N-ethylbenzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    N-ethylbenzamide: Lacks the bromine substitution on the benzene ring.

Uniqueness: 4-Bromo-N-ethylbenzamide is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the ethyl group provides specific steric and electronic effects that influence its interactions with biological targets.

Biological Activity

4-Bromo-N-ethylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological actions, mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the para position of the benzamide structure. This substitution may influence its pharmacological properties, including lipophilicity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted by Aguslina Kirtishanti et al., it was found that derivatives of benzamide, including those with bromo substitutions, showed potent effects against various microbial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A comparative analysis demonstrated that N-(4-bromo)-benzoyl-N'-phenylthiourea derivatives exhibited cytotoxic effects on HER2-positive breast cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialSignificant
AnticancerPotent against HER2-positive cells

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. Ongoing research aims to elucidate these pathways further.

Case Study 1: Anticancer Efficacy

In a study published in the Research Journal of Pharmacy and Technology, researchers synthesized various benzamide derivatives and tested their cytotoxicity on cancer cell lines. The findings indicated that compounds with bromine substitutions had enhanced activity compared to their non-brominated counterparts, supporting the hypothesis that halogenation can improve therapeutic potential .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of this compound against common pathogens. The results showed a clear dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Structural Optimization : Further modifications could enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into its interaction with specific receptors or enzymes are warranted.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety profiles.

Properties

IUPAC Name

4-bromo-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKDGIMTQHLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398996
Record name 4-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41882-25-1
Record name 4-bromo-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-bromo-N-ethylbenzamide
4-bromo-N-ethylbenzamide
4-bromo-N-ethylbenzamide
4-bromo-N-ethylbenzamide
Reactant of Route 6
4-bromo-N-ethylbenzamide

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